Dual Amine Functionality vs. 3,5-Dichlorobenzylamine
4-Amino-3,5-dichlorobenzylamine possesses two distinct amine groups (aromatic –NH₂ at C4 and benzylic –CH₂NH₂) versus a single benzylic amine in its closest commercial analog, 3,5-dichlorobenzylamine (CAS 39989-43-0). This structural difference produces a computed polar surface area (PSA) of 52.04 Ų for the target compound versus 26.02 Ų for the comparator—a 2.0-fold increase in PSA . The hydrogen bond donor count doubles from 1 to 2, and the hydrogen bond acceptor count increases from 1 to 2 . These differences dictate fundamentally distinct solubility, permeability, and chromatographic behavior, and critically enable orthogonal protection/deprotection strategies in multi-step synthesis that are unattainable with the single-amine analog .
| Evidence Dimension | Polar Surface Area (PSA, computed) |
|---|---|
| Target Compound Data | 52.04 Ų (C₇H₈Cl₂N₂; 2 H-bond donors, 2 H-bond acceptors) |
| Comparator Or Baseline | 3,5-Dichlorobenzylamine (CAS 39989-43-0): PSA 26.02 Ų (C₇H₇Cl₂N; 1 H-bond donor, 1 H-bond acceptor) |
| Quantified Difference | 2.0-fold higher PSA; +1 H-bond donor; +1 H-bond acceptor; MW increase of 15.02 g/mol (191.06 vs. 176.04) |
| Conditions | Computed molecular descriptors; Chemsrc and ChemSpider database values |
Why This Matters
Doubling of PSA and H-bond donor count directly impacts solubility, membrane permeability, and chromatographic retention—parameters that affect both synthetic workup procedures and biological assay compatibility, making simple analog substitution invalid for method transfer.
